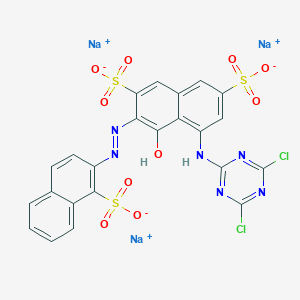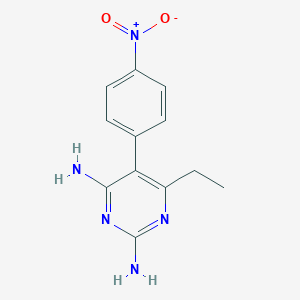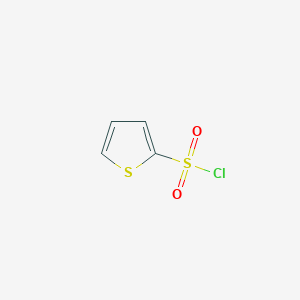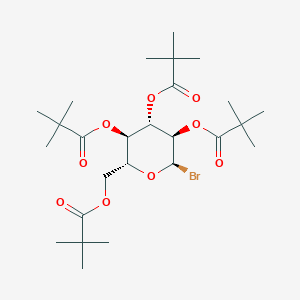
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide
Vue d'ensemble
Description
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is a chemical compound used in glycosylation reactions. It is particularly noted for its high yield in the glycosylation of benzyl alcohol and cholesterol when used in the presence of silver salts. This compound is a derivative of glucose and is characterized by the presence of pivaloyl protective groups, which are known for their steric bulkiness .
Synthesis Analysis
The synthesis of glycosides using 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is efficient and yields high results due to the steric hindrance provided by the tert-butyl substituents. These substituents prevent the formation of orthoesters, which are a common side product in the Koenigs-Knorr synthesis when using acetyl-protected glucopyranosyl bromides. The steric hindrance directs the reaction towards the formation of the desired glycoside .
Molecular Structure Analysis
The molecular structure of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is such that the tert-butyl substituents provide steric bulk around the acyloxonium ion intermediate, which is formed during the glycosylation reaction. This steric bulk is crucial in preventing unwanted side reactions and directing the nucleophilic attack to the desired carbon atom, thus favoring glycoside formation .
Chemical Reactions Analysis
This compound is versatile in its chemical reactions. It has been used to synthesize triazole-linked glycoconjugates through a 1,3-dipolar cycloaddition reaction with 1-ethynylbenzene, resulting in the formation of 1-(2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl)-4-phenyl-1,2,3-triazole. Such triazole-linked glycoconjugates are significant due to their biological activity and as intermediates in organic synthesis . Additionally, it has been used to synthesize isothiocyanate derivatives, which serve as intermediates for the synthesis of various glycosyl derivatives with potential pharmaceutical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide are not explicitly detailed in the provided papers. However, the presence of pivaloyl groups suggests that it is likely to be a solid at room temperature and may have limited solubility in water due to its bulky protective groups. The reactivity of the bromide suggests that it would be soluble in common organic solvents, which is typical for glycosylation reactions. The protective groups also imply that it would be stable under a range of conditions until the desired deprotection step in the synthesis .
Applications De Recherche Scientifique
1. Koenigs-Knorr Reaction
- Methods of Application: The compound is used in the preparation of cholesteryl glucopyranosides in an almost neutral medium without the formation of orthoesters .
- Results or Outcomes: The successful preparation of cholesteryl glucopyranosides was demonstrated, and accurate 1H and 13C NMR resonance assignments of the synthesized cholesteryl glycosides were performed by 2D NMR spectroscopy .
2. Preparation of Glucosylated Monoterpenoids
- Application Summary: This compound was used in the preparation of glucosylated monoterpenoids rhodiolosides A and D .
3. Preparation of α-Glucopyranosyl Chloride
4. Synthesis of 1-C-α-D-glucopyranose Derivatives
5. Intermediate for Antidiabetic Agents
- Application Summary: This compound is used in the synthesis of glycoside-based molecules with promising antidiabetic potential .
6. Preparation of Important D-Glucopyranosyl Derivatives
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43BrO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDBCYHGMPHOAL-SFFUCWETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43BrO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020960 | |
| Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide | |
CAS RN |
81058-27-7 | |
| Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81058-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-alpha-D-glucopyranosyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081058277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



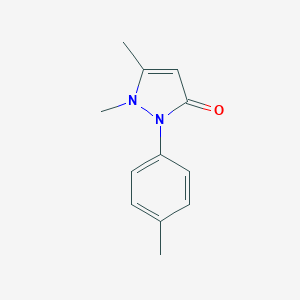
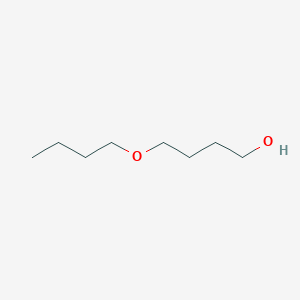


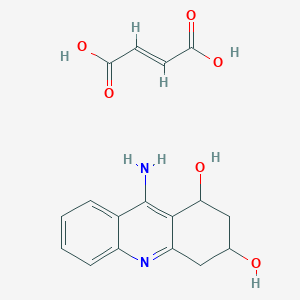
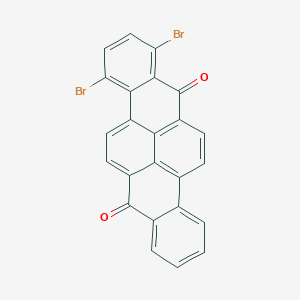

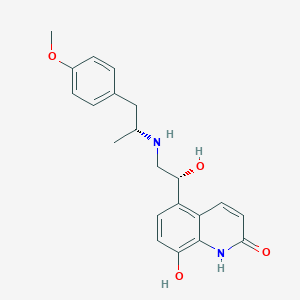
![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)
